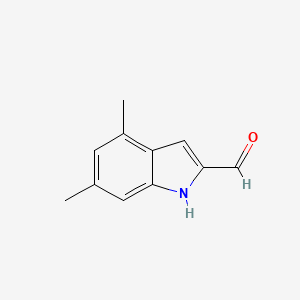
N-Methyl-1-(2-methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methanamine dihydrochloride
説明
“N-Methyl-1-(2-methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1609396-53-3 . It has a molecular weight of 263.21 . The IUPAC name for this compound is N-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine dihydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2.2ClH/c1-13-8-12-7-10-5-3-4-6-11(10)9-14(12)2;;/h3-6,12-13H,7-9H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 263.21 . .科学的研究の応用
Role in Dopaminergic Neurotoxin Formation
N-Methyl-1-(2-methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methanamine dihydrochloride may be involved in the formation of dopaminergic neurotoxins. Studies have shown that N-methylation of 1,2,3,4-tetrahydroisoquinoline (TIQ) present in the human brain by N-methyltransferase leads to the formation of N-methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ), an intermediate in the biosynthesis of the potent neurotoxin N-methylisoquinolinium ion. This ion is implicated in the metabolism of dopamine and may contribute to the pathogenesis of neurodegenerative diseases like Parkinson's disease (Naoi et al., 1989) (Naoi et al., 1994).
Physiological and Pathological Effects
This compound also demonstrates a variety of physiological and pathological effects. Studies have revealed its involvement in blood pressure regulation and respiratory stimulation. Specifically, some tetrahydroisoquinolines, including N-methyl tetrahydroisoquinoline, exhibit pressor and depressor activities, affecting blood pressure, pulse rate, and smooth muscle. Interestingly, N-methyl tetrahydroisoquinoline can block the action of epinephrine on the sympathetic motor ends, indicating a specific interaction with autonomic nervous system receptors (Fassett & Hjort, 1938).
Interaction with Dopamine Systems
The compound's interaction with dopamine systems is particularly notable. It is structurally similar to known dopaminergic neurotoxins and exhibits agonistic properties to dopamine, affecting renal artery dilation, indicating its potential role in modulating dopaminergic pathways (Jacob et al., 1981). Furthermore, it serves as an antagonist for dopamine D-1 receptors, suggesting a complex interaction with the dopaminergic system and potential implications for diseases related to dopamine dysfunction, such as Parkinson's disease (Riggs et al., 1987).
Potential for Neuroprotective Effects
There's evidence to suggest potential neuroprotective effects. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline, closely related to N-Methyl-1-(2-methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methanamine dihydrochloride, has shown protective effects against dopaminergic neurotoxins in cultured rat mesencephalic neurons. This raises the possibility of its use as a lead compound in developing new treatments for neurodegenerative diseases like Parkinson's disease (Kotake et al., 2005).
Safety and Hazards
特性
IUPAC Name |
N-methyl-1-(2-methyl-3,4-dihydro-1H-isoquinolin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-13-8-12-7-10-5-3-4-6-11(10)9-14(12)2;;/h3-6,12-13H,7-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZIXDPNXFLFOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC2=CC=CC=C2CN1C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(2-methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



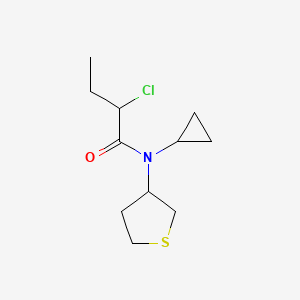
![2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1492870.png)
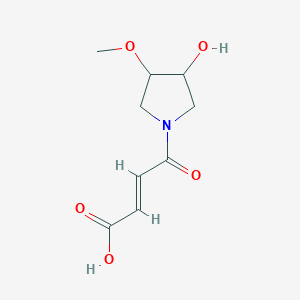
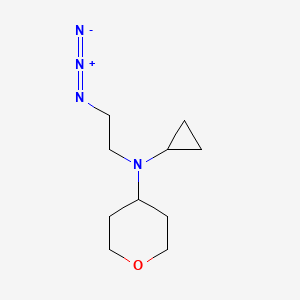
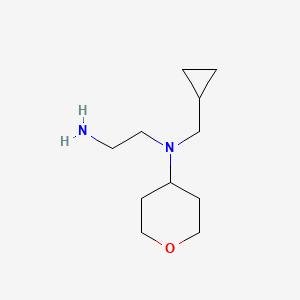
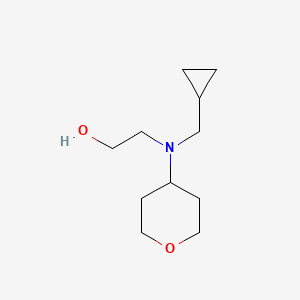
![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1492881.png)
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492882.png)
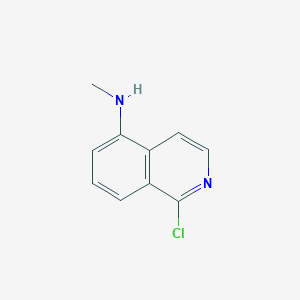
![6-[(Benzyloxy)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1492884.png)


![3,3,7-Tribromo-6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1492889.png)
